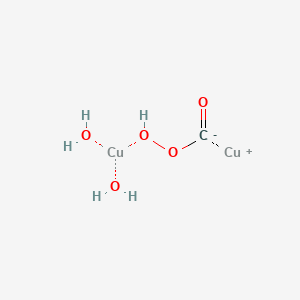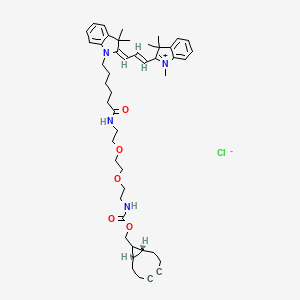
Cy3-PEG2-endo-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG2-endo-BCN is a dye derivative of Cyanine 3 containing two polyethylene glycol units. It incorporates the hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes. This compound is particularly significant in the field of click chemistry, where it undergoes catalyst-free reactions with azide-bearing molecules to yield stable triazoles .
準備方法
Synthetic Routes and Reaction Conditions
Cy3-PEG2-endo-BCN is synthesized by incorporating two polyethylene glycol units into the Cyanine 3 dye structure. The hydrophobic bidentate macrocyclic ligand endo-BCN is then introduced to facilitate the synthesis of macrocyclic complexes. The reaction conditions typically involve the absence of catalysts, making it a straightforward and efficient process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
Cy3-PEG2-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles. This reaction is catalyst-free, making it highly efficient and suitable for various applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules. The reaction conditions are typically mild, and the absence of catalysts simplifies the process .
Major Products Formed
The major products formed from the reactions of this compound are stable triazoles. These products are significant in various scientific research applications due to their stability and reactivity .
科学的研究の応用
Cy3-PEG2-endo-BCN has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed as a fluorescent dye for imaging and tracking biological molecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
作用機序
The mechanism of action of Cy3-PEG2-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The hydrophobic bidentate macrocyclic ligand endo-BCN facilitates the formation of stable triazoles without the need for catalysts. This property makes it highly efficient and versatile for various applications .
類似化合物との比較
Similar Compounds
Cy3-PEG2-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration.
Cy5-PEG2-endo-BCN: A derivative of Cyanine 5 with similar polyethylene glycol units and macrocyclic ligand.
Uniqueness
Cy3-PEG2-endo-BCN is unique due to its specific hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes and enables efficient click chemistry reactions without the need for catalysts .
特性
分子式 |
C47H63ClN4O5 |
|---|---|
分子量 |
799.5 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?; |
InChIキー |
NPJOVZIYCMDQAT-JRBVSPJESA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


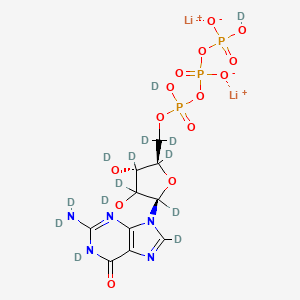
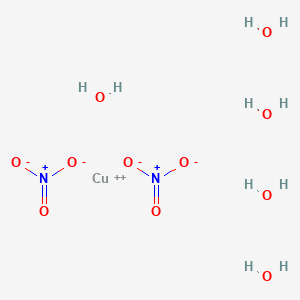
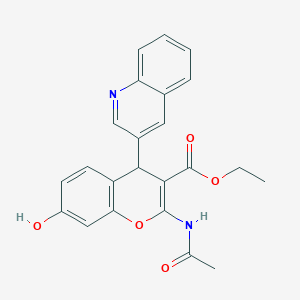
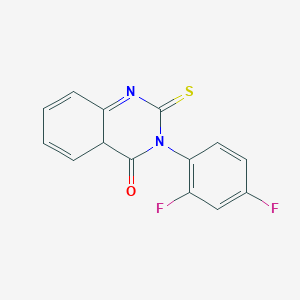
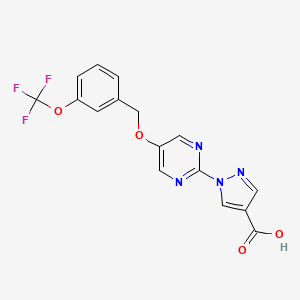
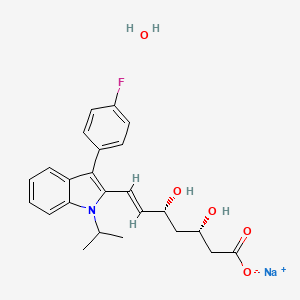
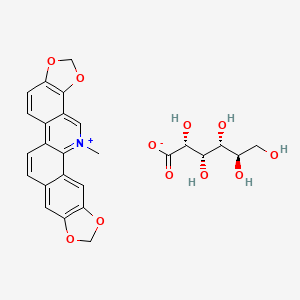
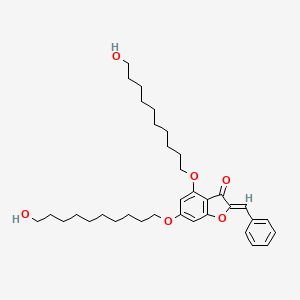
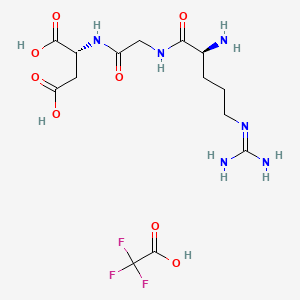
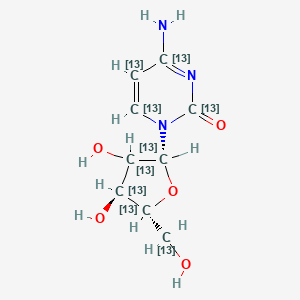
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
